Boc-Met-ONp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(20)17-13(9-10-25-4)14(19)23-12-7-5-11(6-8-12)18(21)22/h5-8,13H,9-10H2,1-4H3,(H,17,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFQSYDCSRCMIR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427411 | |

| Record name | Boc-Met-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2488-18-8 | |

| Record name | Boc-Met-ONp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Mechanism and Application of Boc-Met-ONp in Peptide Coupling

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of building blocks is paramount to achieving high-purity target peptides. Nα-Boc-L-methionine p-nitrophenyl ester (Boc-Met-ONp) represents a classical yet highly effective activated amino acid derivative for the incorporation of methionine. This guide provides an in-depth analysis of the core mechanistic principles governing its action in peptide coupling. We will dissect the synergistic roles of the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the electron-withdrawing p-nitrophenyl (ONp) ester, which facilitates a clean and efficient nucleophilic acyl substitution. This document is structured to provide researchers, chemists, and drug development professionals with a comprehensive understanding, from foundational chemical principles to field-proven experimental protocols, comparative analyses with modern reagents, and robust troubleshooting strategies.

Chapter 1: Foundational Principles of Peptide Synthesis with this compound

The successful stepwise assembly of a peptide chain hinges on two critical strategies: the temporary protection of the N-terminal amine and the activation of the C-terminal carboxyl group of the incoming amino acid. This compound is a molecule designed to expertly address both requirements.

The Role of Protecting Groups: The Boc Strategy

To ensure the formation of a specific peptide sequence, the reactive α-amino group of the incoming amino acid must be temporarily blocked or "protected".[1] The tert-butyloxycarbonyl (Boc) group is a cornerstone of one of the two major strategies in SPPS.[][3] Its key features are:

-

Acid Lability: The Boc group is stable under the basic and nucleophilic conditions of the coupling reaction but is readily cleaved by moderate acids, typically a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][5] This graduated lability is central to the Boc/Bzl protection scheme, where side-chain protecting groups require much stronger acids like HF for removal.[3][6]

-

Mechanism of Deprotection: Acid-mediated removal of the Boc group proceeds via the formation of a stable tert-butyl cation.[][4] This cation is subsequently quenched, often by forming isobutylene and a proton.

The Principle of Carboxyl Group Activation: The ONp Ester

Peptide bond formation, the creation of an amide from a carboxylic acid and an amine, is not a spontaneous reaction. The carboxyl group must be converted into a more reactive form, an "activated" intermediate.[7] this compound is a pre-activated building block, where the carboxyl group of methionine is converted to a p-nitrophenyl ester.

The efficacy of the p-nitrophenoxide ion as a leaving group is rooted in fundamental electronic principles:

-

High Electrophilicity: The strongly electron-withdrawing nitro group (-NO₂) on the phenyl ring pulls electron density away from the ester's carbonyl carbon. This inductive and resonance effect makes the carbonyl carbon highly electrophilic and thus, exceptionally susceptible to nucleophilic attack by the free amine of the resin-bound peptide.

-

Stable Leaving Group: Upon nucleophilic attack and subsequent bond cleavage, the resulting p-nitrophenoxide anion is highly stabilized by resonance, delocalizing the negative charge across the aromatic ring and the nitro group. A stable leaving group is essential for a favorable reaction equilibrium.

The Unique Chemistry of Methionine

Methionine's thioether side chain introduces specific challenges that must be managed throughout the synthesis, particularly within the Boc-SPPS framework.

-

Oxidation: The sulfur atom is susceptible to oxidation, primarily forming methionine sulfoxide (Met(O)). This can occur during repetitive deprotection steps and especially during the final, harsh acidic cleavage from the resin.[8]

-

S-Alkylation: The nucleophilic sulfur can be attacked by electrophiles. In Boc-SPPS, the primary culprit is the tert-butyl cation generated during every Boc deprotection cycle.[4][8] This side reaction is a significant concern due to the repeated acid exposure.[8] The use of "scavengers," such as dithioethane (DTE), in the deprotection solution is critical to trap these reactive cations and prevent S-alkylation.[4][8][9]

Chapter 2: The Core Mechanism of this compound Coupling

The coupling of this compound to the N-terminal amine of a growing peptide chain is a classic example of a nucleophilic acyl substitution reaction.

The Nucleophilic Acyl Substitution Reaction

The reaction proceeds through a well-defined, two-step addition-elimination pathway, forming a tetrahedral intermediate.

-

Nucleophilic Attack: The lone pair of electrons on the deprotected N-terminal nitrogen of the resin-bound peptide acts as the nucleophile. It attacks the highly electrophilic carbonyl carbon of the this compound ester. This forms a transient, high-energy tetrahedral intermediate where the carbonyl oxygen carries a negative charge.

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond is reformed, and in the process, the carbon-oxygen bond to the p-nitrophenoxide is cleaved.

-

Formation of the Peptide Bond: The departure of the stable p-nitrophenoxide leaving group results in the formation of a new peptide (amide) bond, extending the peptide chain by one methionine residue. The liberated p-nitrophenoxide is typically protonated by a proton source in the reaction medium.

Stereochemical Integrity: Minimizing Racemization

Racemization, the loss of stereochemical purity at the α-carbon, is a critical concern in peptide synthesis. One common pathway for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate.[10] The use of pre-activated esters like this compound is generally associated with a low risk of racemization for the activated residue itself. This is because the conditions required for their synthesis are typically mild, and once formed, they are not subjected to the strong bases or high temperatures during the coupling step that can promote oxazolone formation.

Chapter 3: Experimental Protocol for Peptide Coupling with this compound

This section provides a validated, step-by-step workflow for a single coupling cycle in manual Boc-SPPS using this compound.

Materials and Reagents

-

Resin: Merrifield or PAM resin pre-loaded with the C-terminal amino acid.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM (v/v).

-

Scavenger: 0.5% Dithioethane (DTE) or Thioanisole (added to deprotection solution).

-

Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).

-

Coupling Reagent: Boc-L-methionine p-nitrophenyl ester (this compound).

-

Monitoring: 2% Ninhydrin in ethanol, 80% Phenol in ethanol, Pyridine.

Step-by-Step SPPS Workflow

The entire process is a cycle that is repeated for each amino acid to be added to the chain.

Detailed Methodology:

-

Nα-Boc Deprotection:

-

Swell the peptide-resin in DCM for 30 minutes.

-

Drain the solvent. Add the deprotection solution (50% TFA/DCM containing 0.5% DTE).[9]

-

Agitate for 2 minutes, drain, and add a fresh portion of the deprotection solution.

-

Agitate for an additional 20-30 minutes to ensure complete removal of the Boc group.[5]

-

-

Washing:

-

Drain the TFA solution. Wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid.[9]

-

-

Neutralization:

-

Add the neutralization solution (10% DIEA in DCM) to the resin and agitate for 2 minutes.[8]

-

Drain and repeat the neutralization step to ensure the N-terminal amine is in its free base form.

-

-

Washing:

-

Wash the resin with DCM (3x) and then DMF (3x) to remove excess base and prepare for the coupling in a polar aprotic solvent.[8]

-

-

Coupling with this compound:

-

In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) in a minimal amount of DMF.

-

Add the dissolved this compound solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature. Coupling with activated esters is generally slower than with modern reagents; allow 1-4 hours for the reaction.

-

-

Monitoring Coupling Completion:

-

Take a small sample of resin beads and perform a qualitative ninhydrin (Kaiser) test. A blue/purple color indicates the presence of unreacted free amines, signifying an incomplete reaction.[10] A yellow/colorless result indicates completion.

-

If the test is positive, a "double coupling" may be performed by draining the reaction solution and adding a fresh solution of this compound.[10]

-

-

Washing:

-

Once the coupling is complete, drain the coupling solution and wash the peptide-resin with DMF (3x) and DCM (3x).[8] The resin is now ready for the next deprotection cycle.

-

Chapter 4: Comparative Analysis and Field-Proven Insights

While effective, the activated ester strategy using this compound is one of many available methods. Modern peptide synthesis often employs more rapid in situ coupling reagents.

This compound vs. Modern Coupling Reagents

In situ coupling reagents, such as aminium/uronium salts (HATU, HBTU) or phosphonium salts (PyBOP), activate the free carboxylic acid of a Boc-amino acid directly in the reaction vessel.[7][11]

Table 1: Comparison of Coupling Strategies

| Feature | This compound (Activated Ester) | HATU/HBTU (Uronium Salts) |

| Activation | Pre-activated; stable, isolable solid | In situ activation of Boc-Met-OH |

| Reaction Speed | Slower (1-4 hours) | Faster (15-60 minutes)[8] |

| Reactivity | Moderate | Very High[7][12] |

| Racemization Risk | Very low for the activated residue | Low, but can be higher with excess base or long pre-activation[10] |

| Byproducts | p-Nitrophenol | Tetramethylurea, HOBt/HOAt derivatives |

| Cost | Generally lower cost | Higher cost |

| Use Case | Standard couplings, solution-phase, fragment condensation | Difficult/sterically hindered couplings, rapid synthesis[13][14] |

When to Choose an Activated Ester Strategy

Despite the speed of modern reagents, the this compound strategy retains its value in several contexts:

-

Cost-Effectiveness: For large-scale synthesis of simple sequences, the lower cost of the reagent can be a significant advantage.

-

Predictability: As a stable, isolable solid, its purity and reactivity are consistent, eliminating variables associated with in situ activation.

-

Fragment Condensation: In solution-phase synthesis, particularly for coupling larger peptide fragments, the controlled reactivity of activated esters can help minimize side reactions.

Chapter 5: Troubleshooting Common Issues

Table 2: Troubleshooting Guide for this compound Coupling

| Problem | Probable Cause(s) | Recommended Solution(s) & Protocol |

| Incomplete Coupling (Positive Ninhydrin Test) | 1. Insufficient coupling time. 2. Steric hindrance from sequence. 3. Peptide aggregation on resin. | 1. Extend the coupling time to 4-6 hours. 2. Perform a "double coupling": drain the vessel and add a fresh solution of this compound for an additional 1-2 hours.[10] 3. Incorporate a small percentage (10-20%) of a chaotropic solvent like NMP or DMSO into the DMF during coupling.[10] |

| Peptide Analysis Shows Mass +16 Da | Oxidation of methionine side chain to methionine sulfoxide (Met(O)). | This is more common during final cleavage but can occur during synthesis. Ensure fresh, high-purity solvents are used. Oxidation can sometimes be reversed post-synthesis with reducing agents, but prevention is key. |

| Peptide Analysis Shows Mass +56 Da | S-alkylation of methionine by the tert-butyl cation from Boc deprotection. | Crucial Prevention Step: Always include a scavenger like 0.5% Dithioethane (DTE) or thioanisole in the 50% TFA/DCM deprotection solution to trap the carbocations.[4][8][9] |

Conclusion

Nα-Boc-L-methionine p-nitrophenyl ester is a robust and reliable tool for peptide synthesis. Its mechanism of action is a straightforward nucleophilic acyl substitution, facilitated by the stable Boc protecting group and the highly effective p-nitrophenyl activating group. While modern in situ reagents offer greater speed, the this compound strategy provides a cost-effective and highly controllable method that minimizes racemization risk. A thorough understanding of its mechanism, coupled with careful management of methionine-specific side reactions through the use of scavengers, ensures its continued relevance and successful application in the synthesis of high-quality peptides for research and drug development.

References

-

Coin, I., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Retrieved from [Link]

-

LibreTexts Chemistry (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

LookChem (n.d.). Cas 2488-18-8, this compound. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]

-

Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). Boc-L-methionine. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia (n.d.). Peptide synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chempep.com [chempep.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. file.globalso.com [file.globalso.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Navigating Peptide Synthesis: An In-depth Technical Guide to Boc-Met-ONp

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate landscape of peptide synthesis and drug development, the strategic selection of building blocks is paramount to achieving desired outcomes with precision and efficiency. Among these, N-α-Boc-L-methionine p-nitrophenyl ester, commonly referred to as Boc-Met-ONp, stands out as a critical reagent. Its unique structural features—a temporary N-α-tert-butyloxycarbonyl (Boc) protecting group and a p-nitrophenyl (ONp) activating group—offer distinct advantages in the stepwise assembly of peptide chains. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its practical application in solid-phase peptide synthesis (SPPS), underpinned by field-proven insights and established scientific principles.

Part 1: Core Compound Profile: this compound

This compound is a derivative of the amino acid L-methionine, engineered for use in peptide synthesis. The Boc group provides a stable yet readily cleavable protection for the alpha-amino group, while the p-nitrophenyl ester serves as an activated leaving group, facilitating peptide bond formation.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is essential for its proper handling, storage, and application.

| Property | Value |

| CAS Number | 2488-18-8[1] |

| Molecular Formula | C16H22N2O6S[1] |

| Molecular Weight | 370.42 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 101-102 °C[1] |

| Storage Temperature | 2-8°C[1] |

Structural Elucidation and Key Features

The efficacy of this compound in peptide synthesis is a direct consequence of its molecular architecture.

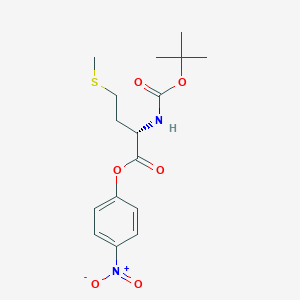

Caption: Chemical structure of this compound.

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, meaning it can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), without affecting other, more robust protecting groups that may be present on the amino acid side chains.[2] The p-nitrophenyl (ONp) ester is an activated ester. The electron-withdrawing nature of the nitro group makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the free amino group of another amino acid, thereby facilitating peptide bond formation.[3][4]

Part 2: Synthesis and Quality Control

The preparation of high-purity this compound is a critical prerequisite for its successful application in peptide synthesis. This section outlines a general synthetic protocol and discusses essential quality control measures.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound typically involves two main steps: the protection of the amino group of L-methionine with a Boc group, followed by the esterification of the carboxylic acid with p-nitrophenol.

Step 1: Synthesis of N-α-Boc-L-methionine (Boc-Met-OH)

This initial step involves the reaction of L-methionine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

-

Materials: L-methionine, Di-tert-butyl dicarbonate ((Boc)2O), Sodium hydroxide (NaOH), Dioxane, Water.

-

Procedure:

-

Dissolve L-methionine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the cooled methionine solution while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture with a cold, dilute acid (e.g., citric acid or KHSO4) to a pH of 2-3.

-

Extract the product, Boc-Met-OH, with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the Boc-Met-OH by recrystallization.

-

Step 2: Synthesis of this compound from Boc-Met-OH

The second step involves the activation of the carboxylic acid of Boc-Met-OH by forming a p-nitrophenyl ester, typically using a carbodiimide coupling agent.

-

Materials: Boc-Met-OH, p-Nitrophenol, Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC), Ethyl acetate or Dichloromethane (DCM).

-

Procedure:

-

Dissolve Boc-Met-OH and p-nitrophenol in a suitable anhydrous organic solvent (e.g., ethyl acetate or DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC or DIC in the same solvent dropwise to the reaction mixture.

-

Stir the reaction at 0°C for a few hours and then at room temperature overnight.

-

A precipitate of dicyclohexylurea (DCU) or diisopropylurea (DIU) will form. Filter off the urea byproduct.

-

Wash the filtrate with a dilute sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Caption: General workflow for the synthesis of this compound.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is crucial for its performance in peptide synthesis. Several analytical techniques are employed for this purpose.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of this compound. 1H NMR and 13C NMR spectra provide detailed information about the arrangement of atoms in the molecule.[5][6][7][8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the characteristic functional groups present in the molecule, such as the carbonyl groups of the Boc protector and the ester, and the nitro group.[9][10][11]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.

Part 3: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in the Boc-SPPS strategy, a method that involves the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin support.

The Boc-SPPS Cycle: A Detailed Workflow

The Boc-SPPS cycle consists of three main steps: deprotection, neutralization, and coupling. This cycle is repeated for each amino acid to be added to the peptide sequence.

Sources

- 1. lookchem.com [lookchem.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. BOC-L-Methionine(2488-15-5) 1H NMR spectrum [chemicalbook.com]

- 6. Boc-L-methionine | C10H19NO4S | CID 89857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Application of ATR-FTIR and FT-NIR spectroscopy coupled with chemometrics for species identification and quality prediction of boletes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Amide Coupling of Boc-Methionine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Boc-Methionine Coupling

The incorporation of methionine into peptide sequences is a frequent necessity in therapeutic and research-oriented peptide synthesis. The use of the tert-butyloxycarbonyl (Boc) protecting group remains a robust strategy, particularly for complex or hydrophobic peptides[1]. The standard building block for this approach is Nα-Boc-L-Methionine (Boc-Met-OH).

A critical step in peptide synthesis is the activation of the carboxylic acid of the incoming amino acid to facilitate amide bond formation. Modern peptide chemistry relies on highly efficient uronium/aminium salt-based coupling reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often used with the additive 1-Hydroxybenzotriazole (HOBt), to achieve rapid and high-yielding couplings with minimal racemization[2][3][4].

This guide provides a detailed examination of the HBTU/HOBt-mediated coupling of Boc-Met-OH. It is crucial, however, to address a common point of confusion. Reagents like Boc-Met-ONp (Nα-Boc-L-Methionine p-nitrophenyl ester) are themselves "active esters"[5]. The p-nitrophenyl group is a good leaving group, allowing the ester to react directly with an amine without the need for additional coupling reagents. Therefore, using HBTU/HOBt in conjunction with this compound is chemically redundant.

This application note will, therefore, delineate the two primary, scientifically sound pathways for coupling Boc-Methionine:

-

The Modern, High-Efficiency Protocol: Activation of Boc-Met-OH using the HBTU/HOBt reagent system.

-

The Classic Active Ester Protocol: Direct coupling of pre-activated This compound .

Furthermore, we will provide in-depth strategies for mitigating the primary side reactions associated with methionine: oxidation of the thioether side chain and S-alkylation, which are particularly prevalent during the acidic conditions of Boc-SPPS[6][7][8].

Part 1: The Chemistry of Carboxyl Group Activation

Mechanism of HBTU/HOBt Activation

The direct reaction between a carboxylic acid and an amine is unfavorable. The HBTU/HOBt system serves to convert the carboxylic acid's hydroxyl group into a more reactive leaving group, facilitating nucleophilic attack by the amine.

The process unfolds as follows[9][10]:

-

Deprotonation: A tertiary base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of Boc-Met-OH to form a carboxylate anion.

-

Activation: The carboxylate anion attacks the electron-deficient carbon of HBTU, leading to the formation of a highly reactive O-acylisourea intermediate and releasing HOBt.

-

Active Ester Formation: This intermediate rapidly rearranges to form the more stable and less racemization-prone HOBt active ester (OBt ester) and tetramethylurea as a byproduct.[2][9]

-

Aminolysis: The N-terminal amine of the peptide chain attacks the carbonyl carbon of the OBt ester, forming the desired peptide bond and releasing HOBt.

The critical role of HOBt is to act as a racemization suppressant.[11][12][13] By forming the OBt active ester, it minimizes the formation of a planar oxazolone intermediate, which is a primary pathway for the loss of stereochemical integrity[14][15].

Caption: Mechanism of Boc-Met-OH activation and coupling via HBTU/HOBt.

The Nature of this compound Active Esters

This compound is an isolable, stable p-nitrophenyl ester[5]. The electron-withdrawing nature of the nitro group makes the p-nitrophenoxide a good leaving group. This "pre-activation" allows this compound to react directly with a nucleophilic amine to form a peptide bond, releasing yellow-colored p-nitrophenol, which can be used for reaction monitoring. This method predates the widespread use of modern uronium salt reagents and generally exhibits slower reaction kinetics.

Part 2: Managing Methionine-Specific Side Reactions

The thioether side chain of methionine is nucleophilic and susceptible to two primary side reactions during peptide synthesis, particularly during acidic cleavage steps.

-

Oxidation: The sulfur atom can be oxidized to form methionine sulfoxide (Met(O)). This is a common issue during the final trifluoroacetic acid (TFA)-based cleavage step in both Boc and Fmoc synthesis strategies[7][16].

-

S-alkylation: The nucleophilic sulfur can be alkylated by electrophilic species, most notably the tert-butyl cations generated during the repeated acid-mediated deprotection of the Boc group in every cycle of Boc-SPPS[6][7][8].

To mitigate these unwanted modifications, "scavengers" are added to the cleavage cocktail. These are reagents designed to trap the reactive carbocations and/or prevent oxidation.

Caption: Common side reactions of methionine and their prevention.

Data Presentation: Scavenger Selection for Cleavage

| Scavenger | Abbreviation | Purpose | Typical Concentration | Reference |

| Dithiothreitol | DTT | Reduces existing Met(O) and prevents oxidation. | 5-10% | [17] |

| Dimethyl Sulfide | DMS | Prevents S-alkylation and can reduce Met(O). | 5-10% | [18] |

| Triisopropylsilane | TIS | Efficiently scavenges carbocations (e.g., from Trp(Boc)). | 1-5% | [16] |

| Anisole | - | A classic carbocation scavenger. | 2-5% |

Part 3: Experimental Protocols

Protocol A: Coupling of Boc-Met-OH with HBTU/HOBt (Recommended)

This protocol is suitable for both manual solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Materials:

-

Boc-Met-OH

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

HOBt (1-Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Peptide-resin with a free N-terminal amine (for SPPS) or an amine component (for solution phase)

-

Anhydrous DMF (N,N-Dimethylformamide), peptide synthesis grade

Quantitative Parameters for Coupling:

| Reagent | Equivalents (eq.) | Rationale |

| Boc-Met-OH | 3.0 | A moderate excess ensures the reaction is driven to completion. |

| HBTU | 2.9 | Used in slight deficiency relative to the amino acid to prevent side reactions. |

| HOBt | 3.0 | Equimolar to the amino acid to effectively suppress racemization. |

| DIPEA | 6.0 | A 2-fold excess over the acid equivalents is needed to neutralize the acid and the HOBt. |

| Amine Component | 1.0 | The limiting reagent on the solid support or in solution. |

Step-by-Step SPPS Protocol:

-

Resin Preparation: Ensure the N-terminal Boc group of the peptide-resin has been removed (using 50% TFA in DCM) and the resin has been neutralized (using 10% DIPEA in DMF) and thoroughly washed with DMF.

-

Activation Mixture Preparation: In a separate reaction vessel, dissolve Boc-Met-OH (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in anhydrous DMF.

-

Pre-activation: Add DIPEA (6.0 eq.) to the activation mixture. Agitate or vortex the solution for 2-5 minutes. The solution may change color, indicating activation.[14]

-

Coupling Reaction: Immediately add the pre-activated amino acid solution to the prepared peptide-resin.

-

Agitation: Agitate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered couplings, the time can be extended.[6]

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the absence of free primary amines. A negative test (yellow beads) indicates complete coupling.[14]

-

Washing: Once the coupling is complete, drain the reaction solution. Wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle.

Protocol B: Direct Coupling of this compound (Classic Method)

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine or an amine component

-

Anhydrous DMF or DCM

Step-by-Step SPPS Protocol:

-

Resin Preparation: Prepare the peptide-resin as described in Protocol A, Step 1.

-

Coupling Solution: Dissolve this compound (2.0-3.0 eq.) in anhydrous DMF.

-

Coupling Reaction: Add the this compound solution directly to the prepared peptide-resin.

-

Agitation: Agitate the reaction mixture at room temperature. This reaction is typically slower than HBTU-mediated couplings and may require 2-12 hours for completion.

-

Monitoring: Monitor the reaction using the Kaiser test. The release of yellow p-nitrophenolate into the solution can also serve as a visual indicator of progress.

-

Washing: Once the Kaiser test is negative, drain the solution and wash the resin extensively with DMF and DCM to remove all traces of p-nitrophenol and unreacted starting material.

Part 4: Experimental Workflow and Decision Guide

Choosing the correct coupling strategy is paramount for success. The following workflow outlines the decision-making process for incorporating Boc-Methionine.

Caption: Decision workflow for selecting the appropriate Boc-Met coupling protocol.

Conclusion

The successful synthesis of methionine-containing peptides using the Boc strategy hinges on selecting the correct coupling chemistry and diligently preventing side reactions. The HBTU/HOBt system offers a rapid, highly efficient, and reliable method for coupling Boc-Met-OH, representing the modern standard for both solid-phase and solution-phase synthesis. While the direct coupling of the active ester this compound is a viable alternative, it is generally considered a slower, more classical approach. In all cases, the strategic use of scavengers during the final cleavage step is non-negotiable to ensure the integrity of the methionine residue and obtain a high-purity final product.

References

- The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Google Cloud. Retrieved January 15, 2026.

-

HBTU. (2023, September 27). Wikipedia. [Link]

- Application Notes and Protocols for the Coupling of Boc-His(Z)-OH with HBTU/HOBt Reagents. (2025). BenchChem.

- Application Notes and Protocols: Standard HBTU/HOBt Coupling Protocol for Fmoc Amino Acids. (2025). BenchChem.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups.Chemical Reviews, 109(6), 2455–2504.

-

Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15383–15393. [Link]

- Fields, C. G., & Fields, G. B. (1993). Use of scavengers in solid-phase peptide synthesis.Tetrahedron Letters, 34(42), 6661-6664.

-

How to handle peptides that contain methionine. (2023, February 7). Biotage. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec.

-

HBTU, DIPEA Peptide Coupling Mechanism. (2021, January 18). Organic Chemistry. [Link]

-

This compound. (n.d.). LookChem. [Link]

-

HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (2014). Organic & Biomolecular Chemistry, 12(43), 8743-8750. [Link]

-

In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete? (2016, December 6). ResearchGate. [Link]

- The Science Behind HBTU: Boosting Yields in Peptide Synthesis. (2025, November 6). [Supplier Website].

- HBTU Coupling Reactions: A Technical Support Center. (2025). BenchChem.

- Application Notes and Protocols for Boc-Met-OH in Manual Solid-Phase Peptide Synthesis (SPPS). (2025). BenchChem.

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in Molecular Biology, 1047, 65-80. [Link]

Sources

- 1. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. nbinno.com [nbinno.com]

- 5. lookchem.com [lookchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. HBTU - Wikipedia [en.wikipedia.org]

- 10. google.com [google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. biotage.com [biotage.com]

- 17. peptide.com [peptide.com]

- 18. peptide.com [peptide.com]

Troubleshooting & Optimization

Technical Support Center: Boc-Met-ONp Purification Strategies

Welcome to the technical support guide for the purification of N-α-tert-Butoxycarbonyl-L-methionine p-nitrophenyl ester (Boc-Met-ONp). This resource is designed for researchers, chemists, and drug development professionals who utilize this critical active ester in peptide synthesis. The purity of this compound is paramount, as impurities can lead to the formation of deletion sequences, truncated peptides, and other side products, ultimately compromising the integrity of your final peptide.[1][2][3]

This guide provides field-proven insights and troubleshooting protocols to help you navigate the common challenges encountered during the purification of this reagent.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

Pure this compound should be a white to off-white or pale yellow crystalline powder.[4][5] Significant deviation from this, such as a distinct yellow color or an oily consistency, indicates the presence of impurities. The reported melting point is typically in the range of 101-102°C.[4] A broad or depressed melting point is a classic sign of impurity.

Q2: How can I monitor the purity of my this compound during synthesis and purification?

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method for qualitative monitoring. For quantitative analysis and final purity confirmation, High-Performance Liquid Chromatography (HPLC) is the preferred method.[]

Table 1: Recommended Analytical Methods for Purity Assessment

| Technique | Typical Conditions | What to Look For | Reference |

|---|---|---|---|

| TLC | Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase: Ethyl Acetate/Hexane (e.g., 1:1 or 3:7 v/v) | A single, well-defined spot for the product. Starting materials (Boc-Met-OH, p-nitrophenol) should have different Rf values. |

| HPLC | Column: Reversed-phase C18Mobile Phase: Gradient of acetonitrile in water with 0.1% TFADetection: UV at 220 nm or 270 nm (for p-nitrophenol) | A major peak corresponding to this compound with purity ≥98%.[4] Absence of significant impurity peaks. |[7] |

Q3: My synthesized this compound is an oil and won't crystallize. What should I do?

This is a common issue often caused by residual solvents (like ethyl acetate or DCM) or the presence of impurities that act as crystallization inhibitors.[8] First, ensure all solvent is removed under high vacuum. If it remains an oil, trituration with a non-polar solvent like hexane or a mixture of diethyl ether and hexane can often induce solidification.[8][9] If that fails, refer to the detailed troubleshooting guide below.

Q4: The final product is bright yellow. Is this a problem?

Yes, a bright yellow color typically indicates the presence of excess, unreacted p-nitrophenol (ONp), which is acidic. This can be removed by washing the crude product (dissolved in a solvent like ethyl acetate) with a cold, dilute aqueous solution of sodium bicarbonate (NaHCO₃) or citric acid during the workup phase.[10] Be cautious not to use a strong base, which could hydrolyze the desired ester product.

Troubleshooting Guide: From Synthesis to Pure Product

This section addresses specific problems encountered during the purification of this compound.

Problem 1: Persistent Impurities After Initial Workup

Symptom: TLC or HPLC analysis shows the presence of starting materials (Boc-Met-OH, p-nitrophenol) or byproducts (e.g., dicyclohexylurea - DCU, if using DCC).

Causality: The esterification reaction may be incomplete, or the aqueous workup was insufficient to remove all water-soluble or acid/base-soluble impurities. DCU is notoriously difficult to remove due to its low solubility in many common organic solvents.

Workflow for Impurity Removal

Caption: Workflow for aqueous workup to remove common impurities.

Step-by-Step Protocol for Impurity Removal:

-

Dissolve: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc).

-

Base Wash: Transfer the solution to a separatory funnel and wash with a cold 5% NaHCO₃ solution to remove acidic impurities like p-nitrophenol and unreacted Boc-Met-OH. Repeat 2-3 times.

-

Acid Wash: Wash with a cold 5% citric acid solution to neutralize any remaining bicarbonate.[10]

-

Brine Wash: Wash with a saturated NaCl solution (brine) to remove excess water.

-

Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude solid/oil.

Problem 2: Failure to Crystallize or Oiling Out

Symptom: The concentrated product is a persistent oil or syrup, or it precipitates as an oil when adding an anti-solvent during recrystallization.

Causality: This is one of the most frequent challenges. It is often due to residual impurities acting as a eutectic mixture or the use of an inappropriate solvent system for crystallization. The starting material, Boc-Met-OH, can also be oily or have a low melting point, which can contribute to this issue if it is present as an impurity.[8][11]

Troubleshooting Decision Tree for Crystallization

Sources

- 1. americanpeptidesociety.org [americanpeptidesociety.org]

- 2. researchgate.net [researchgate.net]

- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. chemimpex.com [chemimpex.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. peptide.com [peptide.com]

Technical Support Center: Boc-Met-ONp & Scavenger Strategies

Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of scavengers to prevent side reactions with Nα-Boc-L-methionine p-nitrophenyl ester (Boc-Met-ONp). The principles discussed here are broadly applicable to any Boc-protected methionine residue in solid-phase peptide synthesis (SPPS).

Part 1: FAQs - Understanding the Core Problem

This section addresses the fundamental chemical challenges associated with using Boc-protected methionine.

Q1: What is this compound and why is it used?

This compound is an activated ester of L-methionine used in peptide synthesis. The Boc (tert-butyloxycarbonyl) group protects the alpha-amine, while the ONp (p-nitrophenyl) ester is a good leaving group that facilitates the coupling reaction to a free amine on the growing peptide chain. While modern synthesis often relies on in-situ activation reagents, activated esters like this compound are still valuable for specific applications.

Q2: What are the primary side reactions involving Boc-methionine during peptide synthesis?

The two most prevalent and problematic side reactions involving methionine occur during the acidic deprotection of the Boc group, typically with trifluoroacetic acid (TFA).[1][2][3]

-

S-alkylation: The TFA cleaves the Boc group, generating a highly reactive tert-butyl carbocation (tBu⁺). This electrophile can attack the electron-rich sulfur atom of the methionine side chain, forming a stable sulfonium salt. This modification adds 56 Da to the peptide mass and is often difficult to reverse.[4][5]

-

Oxidation: The thioether side chain of methionine is highly susceptible to oxidation, forming methionine sulfoxide (Met(O)).[4][6] This can occur due to dissolved oxygen, impurities in solvents, or during the final cleavage from the resin.[6][7] This modification adds 16 Da to the peptide mass and can impact the peptide's biological activity and structure.

Q3: Why are scavengers necessary during the Boc deprotection step?

Scavengers are nucleophilic compounds added to the deprotection solution (e.g., TFA) to "trap" or quench the reactive carbocations generated from the cleavage of protecting groups.[2][8] By reacting with the tert-butyl cations, scavengers prevent them from alkylating sensitive residues like methionine and tryptophan.[8][9] Some scavengers also have reducing properties that can help minimize or reverse oxidation.[4]

Part 2: Troubleshooting Guide - Scavenger Selection & Application

This section provides practical solutions to common issues encountered during synthesis.

Q4: My mass spectrometry results show a +56 Da adduct on my methionine-containing peptide. What happened and how can I fix it?

A +56 Da mass shift is the classic signature of tert-butylation of the methionine side chain. This indicates that the tert-butyl cations generated during Boc deprotection were not effectively scavenged.

-

Cause: Insufficient or inappropriate scavenger in your TFA deprotection solution.

-

Solution: Incorporate a dedicated carbocation scavenger into your deprotection and final cleavage cocktails. Thioanisole is a highly effective "soft" nucleophile for this purpose.

Q5: I'm observing a +16 Da adduct, which I suspect is methionine sulfoxide. What are the best practices to prevent this?

A +16 Da adduct corresponds to the oxidation of methionine to methionine sulfoxide (Met(O)).

-

Cause: Exposure to oxidative agents, which can be present in reagents or arise during workup. While some oxidation can happen during synthesis, it is most common during the final cleavage step.[6][10]

-

Prevention during Synthesis: Use high-purity, degassed solvents. Store reagents under an inert atmosphere (Argon or Nitrogen).

-

Prevention/Reversal during Cleavage: Include reducing agents in your cleavage cocktail. A combination of scavengers is often most effective. For example, a cocktail known as "Reagent H" (TFA/phenol/thioanisole/1,2-ethanedithiol/water/dimethylsulfide/ammonium iodide) was specifically designed to minimize methionine oxidation during cleavage.[6][10][11] Dimethylsulfide (DMS) and 1,2-ethanedithiol (EDT) are common choices.

Q6: Can I use a single scavenger to prevent both alkylation and oxidation?

While some scavengers have dual functions, a combination is often superior. Thioanisole is excellent for scavenging carbocations but has limited reducing capability. Conversely, dithiothreitol (DTT) is a strong reducing agent but less effective at trapping tBu⁺. A well-formulated cocktail provides comprehensive protection.

Q7: What is a good starting point for a universal cleavage cocktail for a peptide containing methionine?

A robust and widely used cleavage cocktail is Reagent K : TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5 v/v).[3]

-

TFA: The strong acid for cleavage.

-

Thioanisole: The primary carbocation scavenger to protect against S-alkylation.[6][11][12]

-

Phenol: A moderate carbocation scavenger that also helps protect tyrosine residues.

-

Water: Helps to hydrolyze the tert-butyl trifluoroacetate ester and acts as a scavenger.

-

1,2-Ethanedithiol (EDT): A reducing agent to prevent oxidation and a very effective scavenger for t-butyl cations.[9]

For sequences particularly prone to oxidation, adding a small amount of dimethylsulfide (DMS) or ammonium iodide can further suppress Met(O) formation.[6][11][12]

Scavenger Comparison Table

| Scavenger | Primary Function | Target Side Reaction(s) | Typical % (v/v) in TFA | Notes |

| Thioanisole | Carbocation Scavenger | S-alkylation (Met, Trp), O-alkylation (Tyr) | 5% | Very effective for preventing tert-butylation.[6][11][12] |

| 1,2-Ethanedithiol (EDT) | Reducing Agent & Scavenger | Oxidation (Met), S-alkylation | 2.5% | Strong odor. Highly effective but can reduce some protecting groups.[9] |

| Dimethylsulfide (DMS) | Reducing Agent & Scavenger | Oxidation (Met), S-alkylation | 2-5% | Volatile and has a strong odor. Helps reverse any Met(O) formed.[6][11][12] |

| Triisopropylsilane (TIS) | Hydride Donor & Scavenger | S-alkylation, reduces Trt cations | 2.5-5% | A less odorous alternative to thiols, very effective for scavenging Trityl groups.[8] |

| Water | Scavenger | General carbocation trapping | 2.5-5% | Essential component of most cleavage cocktails. |

Part 3: Protocols & Methodologies

Protocol 1: Boc Deprotection During SPPS

This protocol details a single deprotection step for a Boc-protected amino acid on solid support.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-20 minutes.

-

Pre-wash: Drain the DCM and add the deprotection solution: 50% TFA in DCM (v/v) containing 1% Thioanisole . Agitate for 2 minutes and drain.

-

Deprotection: Add fresh deprotection solution to the resin. Agitate for 20-30 minutes at room temperature.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly to remove residual acid and scavengers. A typical wash sequence is:

-

DCM (3x)

-

Isopropanol (IPA) (2x)

-

DCM (3x)

-

-

Neutralization: Before the next coupling step, neutralize the protonated N-terminal amine with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM or NMP for 2-5 minutes (2x). Wash again with DCM.

Protocol 2: Final Cleavage of a Methionine-Containing Peptide

This protocol describes the final cleavage from the resin and global deprotection.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh. For 100 mg of peptide-resin, use 2-3 mL of cocktail. A recommended mixture is TFA/Thioanisole/EDT/Water (90:5:2.5:2.5) .

-

Cleavage Reaction: Add the cold (0-4 °C) cleavage cocktail to the dry resin in a sealed vessel. Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a 10-fold volume of cold (0 °C) methyl tert-butyl ether (MTBE) or diethyl ether.[13] A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Analysis: Analyze the crude product by HPLC and Mass Spectrometry to confirm the identity and purity, specifically checking for masses corresponding to +16 Da (oxidation) or +56 Da (alkylation).[14][15][16][17][18]

Part 4: Mechanistic Insights & Visualizations

Understanding the "why" behind these protocols is key to effective troubleshooting. The primary side reaction, S-alkylation, is driven by the generation of the tert-butyl cation.

Mechanism of S-Alkylation and Scavenger Intervention

Caption: Mechanism of Met S-alkylation and scavenger protection.

Decision Workflow for Scavenger Selection

Caption: Decision tree for selecting a cleavage cocktail.

References

-

A cleavage cocktail for methionine-containing peptides. PubMed, National Institutes of Health.[Link]

-

Cleavage Cocktails; Reagent B. Aapptec Peptides.[Link]

-

Cleavage Cocktail for Methionine Containing Peptides (Reagent H). Anaspec.[Link]

-

Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 2023.[Link]

-

A cleavage cocktail for methionine-containing peptides. Semantic Scholar.[Link]

-

TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, ACS Publications.[Link]

-

Side reactions in solid-phase peptide synthesis and their applications. PubMed, National Institutes of Health.[Link]

-

Detection of oxidized methionine in selected proteins, cellular extracts, and blood serums by novel anti-methionine sulfoxide antibodies. National Institutes of Health.[Link]

-

Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. PubMed Central, National Institutes of Health.[Link]

-

What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate.[Link]

-

Chemical Pathways of Peptide Degradation. VIII. Oxidation of Methionine in Small Model Peptides by prooxidant/transition Metal Ion Systems: Influence of Selective Scavengers for Reactive Oxygen Intermediates. PubMed, National Institutes of Health.[Link]

- A kind of rapid detection method of methionine sulfoxide imide.

-

Direct determination of methionine sulfoxide in milk proteins by enzyme hydrolysis/high-performance liquid chromatography. ResearchGate.[Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]

-

Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Innovations and Perspectives in Solid Phase Synthesis & Combinatorial Libraries, 2002.[Link]

-

Peptide synthesis. Wikipedia.[Link]

-

Introduction to Peptide Synthesis. PubMed Central, National Institutes of Health.[Link]

-

Why is boc stable to hydrolysis under basic conditions? Reddit.[Link]

-

Identification of the optimal concentration of methionine to use as scavenger of potential oxidation. ResearchGate.[Link]

-

Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.[Link]

-

Green Chemistry Principles, Greening the solid phase peptide synthesis and Green ethers to precipitate peptide after total cleavage. Preprints.org.[Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peptide.com [peptide.com]

- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical pathways of peptide degradation. VIII. Oxidation of methionine in small model peptides by prooxidant/transition metal ion systems: influence of selective scavengers for reactive oxygen intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. A cleavage cocktail for methionine-containing peptides. | Semantic Scholar [semanticscholar.org]

- 11. Cleavage Cocktail for Methionine Containing Peptides (Reagent H) [langene.com]

- 12. peptide.com [peptide.com]

- 13. peptide.com [peptide.com]

- 14. Detection of oxidized methionine in selected proteins, cellular extracts, and blood serums by novel anti-methionine sulfoxide antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. CN114166964A - A kind of rapid detection method of methionine sulfoxide imide - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

Validation & Comparative

A Senior Application Scientist's Guide to Analytical Methods for Detecting Methionine Oxidation

Authored for Researchers, Scientists, and Drug Development Professionals

The oxidation of methionine to methionine sulfoxide (MetO) is a critical post-translational modification (PTM) that serves as a key quality attribute in biopharmaceutical development and a significant event in cellular biology.[1][2][3][4] This modification, a subtle addition of a single oxygen atom (+16 Da), can profoundly alter a protein's structure, stability, and function, potentially impacting efficacy and immunogenicity.[5][6][7][8] Consequently, the accurate and precise detection and quantification of MetO are paramount.

However, the analytical challenge is substantial. Methionine is highly susceptible to artificial oxidation during sample preparation and analysis, a frustrating reality that can obscure the true in vivo or product-related oxidation levels.[1][2][9][10] This guide provides an in-depth comparison of the principal analytical methodologies, grounded in field-proven insights to help you navigate experimental choices and select the optimal strategy for your research.

Core Analytical Strategies: A Comparative Overview

The choice of analytical method depends heavily on the specific question being asked: Are you seeking to identify the exact site of oxidation? Do you need a high-throughput method for routine quality control (QC)? Or do you require an absolute quantification of total MetO? The primary methods fall into three categories: Mass Spectrometry (MS), Chromatography, and Amino Acid Analysis (AAA).

Below is a workflow diagram illustrating the common pathways for analyzing a protein sample for methionine oxidation.

Caption: General workflow for methionine oxidation analysis.

In-Depth Method Comparison

Mass Spectrometry (MS)-Based Methods: The Gold Standard for Specificity

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most powerful and informative technique for MetO analysis.[11][12] Its primary advantage is the ability to pinpoint the exact location of the modification within the protein's sequence.

Principle of Detection: The core principle is the detection of a mass increase of 15.9949 Da (nominally +16 Da) on a methionine-containing peptide. Fragmentation (MS/MS) of this peptide confirms the sequence and localizes the modification to a specific methionine residue.

Common Workflows:

-

Bottom-Up (Peptide Mapping): This is the most prevalent approach.[13] The protein is enzymatically digested (typically with trypsin), and the resulting peptides are separated by LC before MS analysis. This strategy provides high resolution and site-specific information.[13]

-

Middle-Down/Top-Down: These methods analyze larger protein fragments or the intact protein.[13] While they preserve the context of modifications on the entire molecule, they offer lower resolution for site localization and are more challenging for complex samples.[13]

Causality Behind Experimental Choices & Trustworthiness: A major pitfall in MS-based workflows is the artifactual oxidation that can occur during sample preparation (e.g., during long trypsin digestion) or within the electrospray ionization (ESI) source of the mass spectrometer.[2][9][11] To ensure the data reflects the true state of the sample, rigorous controls are essential.

Self-Validating Protocol: Isotope Labeling to Eliminate Artifacts To distinguish in-vivo or process-induced oxidation from artifacts, a stable isotope labeling method is the most trustworthy approach.[2][10][14][15]

-

Forced Oxidation: Immediately upon sample collection (e.g., cell lysis) or before digestion, all unoxidized methionine residues are forcibly and completely oxidized using hydrogen peroxide enriched with heavy oxygen (H₂¹⁸O₂).[2][14][15]

-

Mass Shift Distinction: Methionine residues that were already oxidized in the original sample will have a ¹⁶O atom (+16 Da). The newly, artifact-preventing oxidized methionines will now have an ¹⁸O atom (+18 Da).

-

Analysis: During LC-MS analysis, the instrument can easily distinguish the 2 Da mass difference between the peptide containing Met(¹⁶O) and the one containing Met(¹⁸O).[2][14]

-

Quantification: The ratio of the peak intensities of the ¹⁶O-labeled peptide to the sum of both ¹⁶O- and ¹⁸O-labeled peptides provides an accurate, artifact-free measurement of the original oxidation level.[15]

This approach is authoritative because it builds an internal control into every peptide, ensuring that any oxidation occurring after the labeling step does not contribute to the final result.[10][15]

Chromatographic Methods: Robust Tools for Quantitative Monitoring

High-Performance Liquid Chromatography (HPLC) techniques are workhorses in the biopharmaceutical industry for monitoring protein modifications.

Principle of Detection: The addition of an oxygen atom to the methionine side chain increases its polarity. This change in physicochemical properties allows for chromatographic separation.

-

Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, the oxidized protein or peptide is more hydrophilic and therefore elutes earlier than its non-oxidized counterpart from the nonpolar stationary phase.[5] This shift in retention time is the basis for detection and quantification.[13]

-

Hydrophobic Interaction Chromatography (HIC): HIC operates under non-denaturing conditions and also separates based on hydrophobicity. Oxidized variants, being less hydrophobic, elute earlier. HIC can be particularly effective for separating variants of intact monoclonal antibodies.[7][16]

Causality Behind Experimental Choices & Trustworthiness: The strength of chromatographic methods lies in their robustness, reproducibility, and suitability for routine QC environments.[17] Quantification is typically based on the relative peak areas of the oxidized and non-oxidized species.[13]

However, a key limitation is the potential for co-elution, where other modifications or protein variants obscure the peak of interest.[17] Therefore, peak identity must be rigorously confirmed, typically by collecting the fraction and analyzing it by MS. For biopharmaceuticals like monoclonal antibodies, a "middle-down" approach combining IdeS protease digestion with RP-HPLC offers a powerful compromise, generating large (~25 kDa) fragments that are well-resolved chromatographically and easily analyzed by MS.[8][17]

Experimental Protocol: Middle-Down RP-HPLC for a Monoclonal Antibody

-

Digestion: Incubate the monoclonal antibody (mAb) sample with IdeS protease under reducing conditions. IdeS specifically cleaves the heavy chain below the hinge region, yielding Fc/2, Fd', and light chain (LC) fragments.[17] This targeted digestion is rapid, minimizing the risk of induced oxidation compared to overnight trypsin digestion.

-

Chromatography:

-

Column: Use a high-resolution reversed-phase column suitable for large proteins (e.g., MAbPac RP).[8]

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: Develop a shallow acetonitrile gradient optimized to separate the Fc/2 fragment from its oxidized forms.

-

Detection: Monitor absorbance at 214 nm and 280 nm.[8]

-

-

Data Analysis: Integrate the peak areas for the non-oxidized Fc/2 fragment and the earlier-eluting oxidized Fc/2 peaks. Calculate the percentage of oxidation based on the relative peak areas.

-

Validation: Confirm the identity of each peak by directing the column eluent to a high-resolution mass spectrometer.

Amino Acid Analysis (AAA): The Absolute Quantification Tool

AAA is a classic biochemical technique that provides the total amount of an amino acid in a protein.

Principle of Detection: The protein is completely hydrolyzed into its constituent amino acids. The resulting amino acid mixture is then separated (typically by ion-exchange chromatography or RP-HPLC after derivatization) and quantified.

Causality Behind Experimental Choices & Trustworthiness: Standard acid hydrolysis (6 N HCl) used in AAA destroys methionine sulfoxide. To accurately measure MetO, a modified hydrolysis method is required. Using 3 N p-toluenesulfonic acid has been shown to preserve MetO with recoveries greater than 90%, allowing for its direct quantification alongside other amino acids.[18]

The primary strength of AAA is its ability to provide an absolute measure of the total MetO content. However, it is a destructive technique and provides no information about the location of the oxidation within the protein sequence. This makes it unsuitable for understanding the functional impact of site-specific modifications but valuable for establishing overall degradation levels.

Quantitative Comparison of Methods

| Feature | Mass Spectrometry (LC-MS/MS) | Chromatography (RP-HPLC, HIC) | Amino Acid Analysis (AAA) |

| Specificity | Very High | Moderate to High (MS confirmation needed) | Low (No site info) |

| Site-Specific Info | Yes (Primary strength) | No (Infers from fragment analysis) | No |

| Sensitivity | Very High | High | Moderate |

| Quantification | Relative (Label-free), Absolute (with standards) | Relative (UV peak area) | Absolute |

| Artifact Risk | High (Mitigated by isotope labeling) | Low to Moderate | Moderate (Hydrolysis method is key) |

| Throughput | Low to Moderate | High | Low |

| Expertise Required | High | Moderate | Moderate |

| Primary Use Case | Characterization, site identification, root cause analysis | Routine QC, stability monitoring | Total oxidation measurement, reference method |

Choosing the Right Analytical Method

The optimal method is dictated by the analytical objective. The following decision tree can guide your selection process.

Caption: Decision tree for selecting a MetO analysis method.

Conclusion

Detecting and quantifying methionine oxidation requires a thoughtful, multi-faceted approach. While LC-MS/MS provides unparalleled specificity and site-specific information, its complexity can be prohibitive for routine analysis. Chromatographic methods like RP-HPLC and HIC offer a robust, high-throughput solution ideal for quality control, provided that peak identities are rigorously validated. Amino Acid Analysis serves a niche but important role in determining absolute total oxidation.

The most critical consideration for any of these methods is the control of analytical artifacts. Implementing self-validating systems, such as the H₂¹⁸O₂ isotopic labeling strategy for mass spectrometry, is not merely best practice—it is essential for generating trustworthy and authoritative data. By understanding the fundamental principles, strengths, and limitations of each technique, researchers can confidently select and execute the appropriate analytical strategy to characterize this critical protein modification.

References

-

Gao, X., Zhang, T., & Lyu, X. (2023). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. bioRxiv. [Link]

-

Israr, M., Xiao, Z., & Turecek, F. (2021). Accurate Proteomewide Measurement of Methionine Oxidation in Aging Mouse Brains. Journal of Proteome Research. [Link]

-

Gao, X., Zhang, T., & Lyu, X. (2022). Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome. PMC. [Link]

-

Elizalde-Velázquez, G. A., et al. (2024). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

Elizalde-Velázquez, G. A., et al. (2024). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. PMC. [Link]

-

Yang, Y., et al. (2009). Mass spectrometry analysis of photo-induced methionine oxidation of a recombinant human monoclonal antibody. PubMed. [Link]

-

Barth, T., et al. (2018). Monitoring of Oxidation in Biopharmaceuticals with Top-to-Bottom High Performance Liquid Chromatography–Mass Spectrometry Methodologies: A Critical Check. LCGC International. [Link]

-

Aswad, D. W. (1984). Determination of methionine sulfoxide in protein and food by hydrolysis with p-toluenesulfonic acid. PubMed. [Link]

-

Barth, T., et al. (2017). A Generic HPLC Method for Absolute Quantification of Oxidation in Monoclonal Antibodies and Fc-Fusion Proteins Using UV and MS Detection. Analytical Chemistry. [Link]

-

Ghesquière, B., & Gevaert, K. (2014). Proteomics methods to study methionine oxidation. Mass Spectrometry Reviews. [Link]

-

Liu, H., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. ResearchGate. [Link]

-

Israr, M., et al. (2020). Global analysis of methionine oxidation provides a census of folding stabilities for the human proteome. PNAS. [Link]

-

Davies, M. J. (2016). Detection, identification, and quantification of oxidative protein modifications. PMC. [Link]

-

Fomenko, A., et al. (2019). Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. PMC. [Link]

-

Tran, B. Q., et al. (2021). Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International. [Link]

-

Liu, H., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry. [Link]

-

Kim, G., & Gladyshev, V. N. (2007). The biological significance of methionine sulfoxide stereochemistry. PMC. [Link]

-

Human Metabolome Database. (n.d.). Methionine sulfoxide (HMDB0002005). HMDB. [Link]

-

Requena, J. R., et al. (2001). Quantification and significance of protein oxidation in biological samples. Society for Free Radical Biology and Medicine. [Link]

-

Wikipedia. (n.d.). Methionine sulfoxide. Wikipedia. [Link]

-

Hawkins, C. L., & Davies, M. J. (2019). Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges. MDPI. [Link]

-

Zhang, Y., et al. (2024). In-Depth Characterization for Methionine Oxidization in Complementary Domain Region by Hydrophobic Interaction Chromatography. ACS Pharmacology & Translational Science. [Link]

-

Zhang, Y., et al. (2024). In-Depth Characterization for Methionine Oxidization in Complementary Domain Region by Hydrophobic Interaction Chromatography. PMC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for Methionine sulfoxide (HMDB0002005) [hmdb.ca]

- 4. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. sfrbm.org [sfrbm.org]

- 7. In-Depth Characterization for Methionine Oxidization in Complementary Domain Region by Hydrophobic Interaction Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proteomics methods to study methionine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Determination of methionine sulfoxide in protein and food by hydrolysis with p-toluenesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chiral Maze: A Comparative Guide to Mitigating Racemization of Boc-Met-ONp During Peptide Coupling

For researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of synthetic peptides is not merely a matter of purity, but a fundamental prerequisite for biological activity and therapeutic efficacy. The subtle inversion of a single chiral center can lead to diastereomeric impurities that are often difficult to separate and can have profound, unpredictable consequences. This guide provides an in-depth, comparative analysis of racemization observed with N-α-Boc-L-methionine p-nitrophenyl ester (Boc-Met-ONp) during peptide coupling, offering field-proven insights and actionable protocols to maintain chiral purity.

The use of active esters, such as p-nitrophenyl esters, is a well-established strategy in peptide synthesis. However, the activation of the carboxyl group inherently increases the acidity of the α-proton, making the amino acid susceptible to racemization, particularly in the presence of a base. Methionine, with its thioether side chain, presents a unique case that warrants careful consideration.

The Two Faces of Racemization: Unraveling the Mechanisms

During the coupling of an N-protected amino acid active ester, racemization can proceed through two primary pathways: direct enolization and the formation of a 5(4H)-oxazolone intermediate.[1][2]

-

Direct Enolization: In the presence of a base, the α-proton of the activated amino acid can be directly abstracted, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers. This pathway is particularly relevant for amino acids with electron-withdrawing side chains or when strong bases are employed.[2][3]

-

Oxazolone Formation: The activated carboxyl group can be attacked intramolecularly by the urethane oxygen of the Boc protecting group, forming a 5(4H)-oxazolone. This five-membered ring readily tautomerizes to a more stable, achiral aromatic oxazole. Subsequent nucleophilic attack by the amine component on the oxazolone can lead to the formation of both the desired L-diastereomer and the undesired D-diastereomer.[1][4]

For this compound, both mechanisms can be operative, and their relative contributions depend on the specific reaction conditions, including the nature of the base, the solvent, and the presence of any additives.

A Head-to-Head Comparison of Coupling Strategies for this compound

To provide a clear, quantitative comparison, we present illustrative data from a model study on the coupling of Boc-L-Met-ONp to a model amino acid ester, H-Gly-OEt. The extent of racemization is determined by chiral HPLC analysis of the resulting dipeptide, Boc-Met-Gly-OEt.

| Coupling Strategy | Base | Additive | Temperature (°C) | % D-Isomer (Racemization) | Key Insights |

| Strategy A: Carbodiimide Activation | |||||

| 1. DIC | DIPEA | None | 25 | 15.2 | High racemization due to the strong base and lack of a racemization suppressant. |

| 2. DIC | NMM | None | 25 | 8.5 | The weaker base NMM reduces racemization compared to DIPEA. |

| 3. DIC | NMM | HOBt | 25 | 2.1 | HOBt acts as a racemization suppressant by forming a less reactive HOBt ester. |

| 4. DIC | NMM | OxymaPure | 25 | 1.2 | OxymaPure is a more effective racemization suppressant than HOBt due to the higher acidity of the resulting active ester.[4] |

| Strategy B: Onium Salt Activation | |||||

| 5. HBTU | DIPEA | - | 25 | 5.8 | HBTU contains an HOBt moiety, but the presence of a strong base still leads to significant racemization. |

| 6. HBTU | NMM | - | 25 | 3.5 | Switching to a weaker base improves chiral purity. |

| 7. HATU | NMM | - | 25 | 1.8 | HATU, with its HOAt moiety, is generally more effective at suppressing racemization than HBTU. |

| Strategy C: Temperature Effects | |||||

| 8. DIC | NMM | OxymaPure | 0 | 0.5 | Lowering the reaction temperature significantly reduces the rate of racemization. |